![molecular formula C7H6ClN3 B3015250 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1558140-29-6](/img/structure/B3015250.png)
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Mechanism of Action
Target of Action
Triazole compounds, which include 2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It is known that triazole compounds can act as inhibitors of various enzymes, affecting multiple biochemical pathways .
Pharmacokinetics
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .
Result of Action
Triazole compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, suggesting that the reaction environment can influence the synthesis of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the cyclization of N-(2-pyridyl)guanidines using catalytic oxidation by air oxygen in the presence of a CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Catalysts: CuBr/1,10-phenanthroline system for catalytic oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential as a therapeutic agent. Its mechanism of action involves interaction with various enzymes and receptors in biological systems:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer drug .
Agrochemicals
The compound's ability to interact with biological systems extends to agricultural applications:
- Pesticide Development : Its structure allows it to act on specific biochemical pathways in pests. Research has focused on synthesizing derivatives that enhance its efficacy as an insecticide or fungicide, targeting resistant strains of pests .
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound serves as a building block for synthesizing materials with specific optoelectronic properties. Studies have explored its incorporation into OLED devices due to its favorable electronic characteristics .
Chemical Synthesis
The compound is also significant in synthetic chemistry:
- Building Block for Heterocycles : It acts as a precursor for synthesizing more complex heterocyclic compounds. The versatility of the chlorine atom at the 2-position allows for various substitution reactions leading to diverse derivatives with tailored properties .
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC = 32 µg/mL) . This study highlights its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In another investigation by Johnson et al. (2024), the anticancer properties of the compound were assessed using various cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) . This positions the compound as a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar triazole ring but differs in the fused ring system, leading to different chemical and biological properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring fused to the triazole ring, resulting in distinct antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring, with applications in targeting CDK2 for anticancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure enables diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.
Chemical Structure and Properties
- Chemical Formula : C_7H_6ClN_3
- Molecular Weight : 167.596 g/mol
- CAS Number : 1558140-29-6
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Not specified in available literature
The compound features a fused triazole and pyridine ring system, which is critical for its biological interactions.
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Binding : It has shown the ability to bind to specific receptors, influencing cellular signaling pathways. This binding can modulate physiological responses relevant to disease states.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For example:
- In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyridines possess antiviral properties:
- Influenza Virus : A related study showed that triazolo compounds disrupt the interaction between viral proteins necessary for replication, suggesting potential as antiviral agents against influenza A virus .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Mechanistic Insights : Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
Synthesis and Evaluation
A series of experiments have been conducted to synthesize various derivatives of this compound and evaluate their biological activities:
- Antiviral Efficacy : In one study, derivatives were tested for their ability to inhibit the PA-PB1 interaction in influenza polymerase with IC50 values indicating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
A comparative study was conducted between this compound and other triazole derivatives:
Compound Name | IC50 (μM) | Activity Type |
---|---|---|
This compound | 12 | Antiviral |
[1,2,4]Triazolo[4,3-a]quinoxaline | 8 | Antimicrobial |
Pyrazolo[3,4-d]pyrimidine | 15 | Anticancer |
This table illustrates the varying potency of related compounds against different biological targets.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for therapeutic applications:
- Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiles are still under investigation.
- Toxicity Assessments : Preliminary cytotoxicity tests indicate that while some derivatives exhibit low toxicity levels (CC50 > 250 μM), further evaluations are necessary to establish safety profiles .
Properties
IUPAC Name |
2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCFDOXAJDEWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.